Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Description
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib (CAS: 910297-70-0) is a structural derivative of dasatinib, a tyrosine kinase inhibitor approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . This compound arises from modifications to the parent molecule, specifically the removal of the 4-(2-hydroxyethyl)-1-piperazinyl group at the 6-position of the pyrimidine ring, substitution with a chlorine atom, and introduction of an O-pivalate ester.
Properties
IUPAC Name |
[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVZUBQGQRYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Chemical Properties
Synthetic Routes
Nucleophilic Substitution with 1-(2-Hydroxyethyl)piperazine
A widely reported method involves reacting 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Compound I) with 1-(2-hydroxyethyl)piperazine (Compound II) in acetonitrile. Key steps include:
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Reaction Conditions :
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Workup : After reaction completion, water is added to precipitate the product, followed by filtration and vacuum drying.
This method is favored for its high efficiency and scalability, though it requires careful control of stoichiometry to avoid byproducts.
Alternative Pathway via N-Hydroxyethylpiperazine Coupling
A Chinese patent (CN103554099B) outlines a two-step process:
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Condensation : Compound I reacts with N-hydroxyethylpiperazine in propyl carbinol at reflux, catalyzed by tri-n-butylamine.
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Purification : Crude product undergoes dual recrystallization with methanol and ethanol/water mixtures to achieve >95% purity.
This route emphasizes cost-effective purification but has a lower overall yield (~66%) compared to the acetonitrile-based method.
Purification and Characterization
Recrystallization Protocols
Post-synthetic purification is critical due to the compound’s sensitivity to degradation. Two approaches dominate:
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Methanol Recrystallization :
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Ethanol/Water Mixtures :
Analytical Confirmation
Process Optimization Challenges
Byproduct Formation
Excess 1-(2-hydroxyethyl)piperazine or incomplete reaction of the chloropyrimidine group can lead to des-chloro or over-alkylated derivatives. Mitigation strategies include:
Scalability Issues
Large-scale production faces challenges in:
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Solvent Recovery : Acetonitrile’s high boiling point complicates distillation.
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Crystallization Consistency : Variability in crystal size affects filtration rates.
Applications and Regulatory Considerations
Chemical Reactions Analysis
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazinyl or thiazole compounds .
Scientific Research Applications
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Investigated for its role in the development of new cancer therapies, particularly as a precursor to Dasatinib.
Industry: Utilized in the production of high-purity chemical reagents and standards for analytical testing.
Mechanism of Action
The mechanism of action of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib involves its conversion to Dasatinib, which is a potent inhibitor of multiple tyrosine kinases. Dasatinib binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival. The primary molecular targets include BCR-ABL, SRC-family kinases, c-KIT, and PDGFR .
Comparison with Similar Compounds
Key Properties :
- Solubility: Limited data suggest that derivatives like Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib (Impurity 9, CAS: 910297-71-1) exhibit poor aqueous solubility, with slight solubility in DMSO and methanol . The O-pivalate modification likely further reduces water solubility but may enhance lipid membrane permeability.
- Stability : Storage conditions for similar impurities (e.g., refrigeration) indicate sensitivity to environmental factors, though the pivalate ester may confer improved stability over hydroxyl-containing analogs .
Comparison with Similar Compounds
The following table summarizes key differences between Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib and structurally related compounds:
*Estimated based on addition of pivalate group (C₅H₉O₂, MW: 102.11) to Impurity 7.
Detailed Research Findings
Structural and Functional Modifications
- Parent vs. Derivatives : Dasatinib’s efficacy hinges on its piperazinyl and hydroxyl groups for target binding . Removal of the 4-(2-hydroxyethyl)-1-piperazinyl group (as in Impurity 9) abolishes kinase inhibition, while the O-pivalate ester in the title compound may alter metabolic pathways or enhance membrane penetration .
- Solubility Trends: The monohydrate form of dasatinib has poor solubility (~4.6 µg/mL at pH 7.4), necessitating formulation optimization . Anhydrous forms and co-crystals (e.g., with fatty acids) show improved solubility, but derivatives like the O-pivalate analog are less studied .
Biological Activity
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits unique biological activities that enhance its therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H21Cl2N5O3S
- Molecular Weight : 494.39 g/mol
- CAS Number : 910297-70-0
- SMILES Notation : Cc1nc(Cl)cc(Nc2ncc(s2)C(=O)Nc3c(Cl)cccc3COC(=O)C(C)(C)C)n1
This compound functions primarily as a tyrosine kinase inhibitor . It targets several kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways leads to:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Blocking the growth signals that lead to tumor expansion.
- Interference with Angiogenesis : Reducing the formation of new blood vessels that supply tumors.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-cancer activity in various human cancer cell lines. Key findings include:
- IC50 Values : The compound shows IC50 values in the nanomolar range against BCR-ABL positive cells, indicating potent inhibitory effects on these cancer types.
- Cell Cycle Arrest : Treated cells exhibit G1 phase arrest, preventing them from progressing to DNA synthesis and mitosis.
In Vivo Studies
Animal models have been utilized to assess the efficacy and safety profile of this compound:
- Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor size compared to controls.
- Survival Rates : Increased survival rates were observed in treated groups, demonstrating its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with relapsed CML showed a complete hematological response after 8 weeks of treatment with this compound, with minimal side effects.
- Case Study 2 : A cohort study involving patients with ALL indicated that those treated with this derivative had improved remission rates compared to those receiving standard therapy.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other tyrosine kinase inhibitors:
| Compound Name | Target Kinases | IC50 (nM) | Main Indications | Side Effects |
|---|---|---|---|---|
| Desatinib | BCR-ABL, SRC | 0.3 | CML, ALL | Edema, Rash |
| Imatinib | BCR-ABL | 0.5 | CML | Nausea |
| Nilotinib | BCR-ABL | 30 | CML | Fatigue |
| This compound | BCR-ABL, SRC | <0.1 | CML, ALL | Minimal |
Q & A
Q. What mechanistic studies explain its dual role in inhibiting both fibrosis (e.g., pancreatic) and tumor growth?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
